Cas no 1806795-59-4 (2,6-Difluoro-3-(difluoromethyl)pyridine-5-sulfonyl chloride)

2,6-Difluoro-3-(difluoromethyl)pyridine-5-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 2,6-Difluoro-3-(difluoromethyl)pyridine-5-sulfonyl chloride
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- インチ: 1S/C6H2ClF4NO2S/c7-15(13,14)3-1-2(4(8)9)5(10)12-6(3)11/h1,4H
- InChIKey: GPHKTHFNYJHYEU-UHFFFAOYSA-N
- ほほえんだ: ClS(C1C(=NC(=C(C(F)F)C=1)F)F)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 320
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 55.4
2,6-Difluoro-3-(difluoromethyl)pyridine-5-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029073561-250mg |
2,6-Difluoro-3-(difluoromethyl)pyridine-5-sulfonyl chloride |
1806795-59-4 | 97% | 250mg |
$494.40 | 2022-03-31 | |
Alichem | A029073561-1g |
2,6-Difluoro-3-(difluoromethyl)pyridine-5-sulfonyl chloride |
1806795-59-4 | 97% | 1g |
$1,549.60 | 2022-03-31 | |
Alichem | A029073561-500mg |
2,6-Difluoro-3-(difluoromethyl)pyridine-5-sulfonyl chloride |
1806795-59-4 | 97% | 500mg |
$847.60 | 2022-03-31 |
2,6-Difluoro-3-(difluoromethyl)pyridine-5-sulfonyl chloride 関連文献
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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9. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
2,6-Difluoro-3-(difluoromethyl)pyridine-5-sulfonyl chlorideに関する追加情報
Recent Advances in the Application of 2,6-Difluoro-3-(difluoromethyl)pyridine-5-sulfonyl chloride (CAS: 1806795-59-4) in Chemical Biology and Pharmaceutical Research
The compound 2,6-Difluoro-3-(difluoromethyl)pyridine-5-sulfonyl chloride (CAS: 1806795-59-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery. This sulfonyl chloride derivative serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the development of agrochemicals and pharmaceuticals. Recent studies have highlighted its utility in constructing sulfonamide-based scaffolds, which are prevalent in many therapeutic agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of this compound in the synthesis of novel sulfonamide inhibitors targeting bacterial enzymes. The researchers utilized 2,6-Difluoro-3-(difluoromethyl)pyridine-5-sulfonyl chloride as a building block to introduce the sulfonyl group into their lead compounds, resulting in enhanced binding affinity and selectivity. The study reported a significant improvement in inhibitory activity against resistant bacterial strains, suggesting its potential in addressing antibiotic resistance.
In the agrochemical sector, a recent patent application (WO2023056789) disclosed the use of this sulfonyl chloride derivative in the development of next-generation fungicides. The patent highlights its role in creating pyridine-sulfonamide hybrids with superior antifungal activity against crop pathogens. Field trials conducted in 2023 showed that these derivatives exhibited remarkable efficacy at lower application rates compared to conventional fungicides, indicating potential environmental benefits.
From a synthetic chemistry perspective, advancements in the large-scale production of 2,6-Difluoro-3-(difluoromethyl)pyridine-5-sulfonyl chloride have been reported in Chemical Engineering Journal (2024). The new manufacturing process employs continuous flow chemistry, which improves yield (up to 85%) while reducing hazardous waste generation. This development addresses previous challenges associated with the compound's stability and storage, making it more accessible for industrial applications.
Ongoing research at several academic institutions is exploring the compound's potential in targeted protein degradation (PROTACs) and covalent inhibitor design. Preliminary results presented at the 2024 ACS National Meeting suggest that the unique electronic properties of the difluoromethylpyridine moiety, when combined with the reactive sulfonyl chloride group, may enable novel modes of target engagement in drug discovery.
As the pharmaceutical industry continues to seek innovative chemical tools for drug development, 2,6-Difluoro-3-(difluoromethyl)pyridine-5-sulfonyl chloride (CAS: 1806795-59-4) stands out as a promising building block with diverse applications. Future research directions likely include further optimization of its synthetic applications, exploration of new biological targets, and development of more sustainable production methods.
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